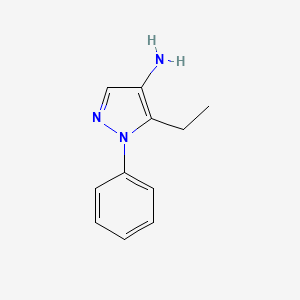

5-ethyl-1-phenyl-1H-pyrazol-4-amine

Overview

Description

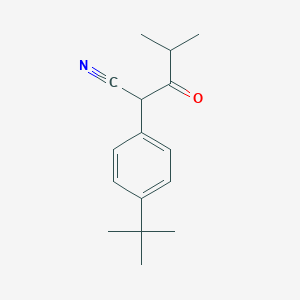

5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1521280-31-8 . It has a molecular weight of 187.24 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

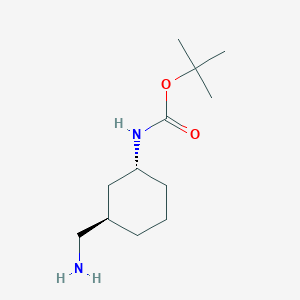

The InChI code for this compound is 1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Microwave-Assisted Amidation

A study by Milosevic et al. (2015) focused on the microwave-assisted treatment of related pyrazole compounds, showcasing their utility in producing corresponding carboxamides. This research demonstrates the relevance of these compounds in organic synthesis, particularly in the context of efficient, microwave-assisted reactions (Milosevic et al., 2015).

Pyrazolo[3,4-d]pyrimidine Derivatives

Miyashita et al. (1990) explored the reaction of 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates, resulting in pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This indicates the compound's potential as a precursor for synthesizing various heterocyclic compounds, highlighting its versatility in organic chemistry (Miyashita et al., 1990).

Synthesis of Pyrazolopyrimidine Derivatives

Gangurde et al. (2014) achieved the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via an abnormal Beckmann rearrangement. The synthesized intermediates were utilized to create pyrazolopyrimidine derivatives, demonstrating the compound's role in creating structurally diverse heterocycles (Gangurde et al., 2014).

Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products

Ghaedi et al. (2015) reported the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This highlights the application of pyrazole derivatives in the preparation of new N-fused heterocyclic products (Ghaedi et al., 2015).

Use in Condensed Pyrazoles Synthesis

Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, revealing the compound's significance in complex organic syntheses (Arbačiauskienė et al., 2011).

Synthesis of Novel Pyrazole Derivatives

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from related compounds, indicating the potential use of pyrazole derivatives in medicinal chemistry, specifically in the context of enzyme inhibition (Kasımoğulları et al., 2010).

Catalyst-Free Synthesis in Water

Noruzian et al. (2019) achieved the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines in a catalyst-free, environmentally friendly process, highlighting the compound's role in green chemistry (Noruzian et al., 2019).

Synthesis and Transformations

Stanovnik et al. (2005) discussed the synthesis and transformations of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate, showcasing the compound's role in producing a variety of heterocyclic compounds (Stanovnik et al., 2005).

Synthesis of Diazo Dyes

Şener et al. (2017) synthesized new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, exploring the compound's applications in dye chemistry and its potential in antimicrobial and antioxidant activities (Şener et al., 2017).

Synthesis as Cytotoxic Inhibitors

Rahmouni et al. (2014) reported the synthesis of various pyrazolo[3,4-d]pyrimidinone derivatives, exploring their potential as cytotoxic inhibitors, thus demonstrating the compound's relevance in pharmaceutical research (Rahmouni et al., 2014).

Synthesis of Heterocyclic Ketene Aminal Derivatives

Yu et al. (2013) developed an efficient method for synthesizing 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, highlighting the compound's utility in creating diverse molecular libraries for drug discovery (Yu et al., 2013).

Catalysis in Copolymerization Reactions

Matiwane et al. (2020) used pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts in copolymerization reactions, demonstrating the compound's application in material science and polymer chemistry (Matiwane et al., 2020).

Synthesis as Analgesic and Anti-Inflammatory Agents

Gokulan et al. (2012) synthesized a series of pyrazole-4-carboxylic acid ethyl esters and evaluated them for analgesic and anti-inflammatory activities, suggesting the compound's potential in developing new pharmaceutical agents (Gokulan et al., 2012).

Structural Tautomerism Studies

Amarasekara et al. (2009) studied the structural tautomerism of 4-acylpyrazolone Schiff bases, contributing to the understanding of the compound's chemical behavior and its potential applications in designing functional materials (Amarasekara et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (18724) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-ethyl-1-phenyl-1H-pyrazol-4-amine. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other molecules in the environment .

properties

IUPAC Name |

5-ethyl-1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDMRSFBJDDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)